3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol

Overview

Description

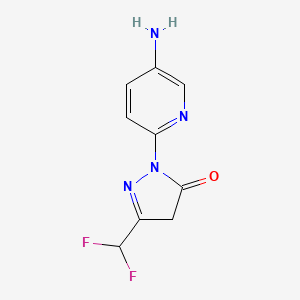

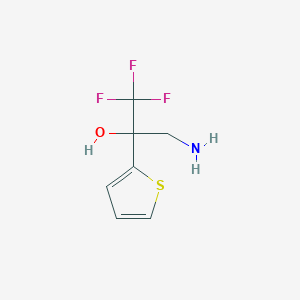

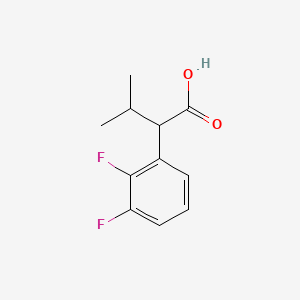

3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol is a chemical compound with the molecular formula C7H8F3NOS . It is used in organic synthesis and serves as a raw material for pharmaceutical intermediates and synthetic materials .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (CF3), a thiophene ring, and an amino group (NH2), all attached to a propanol backbone .Scientific Research Applications

Corrosion Inhibition

The derivatives of 3-Amino-1,1,1-trifluoro compounds, such as tertiary amines synthesized from 1,3-di-amino-propan-2-ol, have been shown to possess significant inhibitory performance on carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and demonstrating high inhibition efficiency, which could be of great importance in materials science and engineering for protecting infrastructures and machinery against corrosion (Gao, Liang, & Wang, 2007).

Organic Synthesis and Medicinal Chemistry

The introduction of trifluoromethyl groups into organic molecules is a critical strategy in the design of pharmaceutical and agrochemical compounds due to its impact on enhancing chemical and metabolic stability. Research demonstrates efficient methods for appending CF3 groups to a broad range of substrates, highlighting the compound's role in facilitating the synthesis of intermediates with significant biological activities (Cho et al., 2010).

Polymer Science

In the domain of polymer science, the synthesis and functionalization of polymers utilizing amino alcohols as starting materials have been explored. These studies have opened new pathways for creating cyclic polyamines and other polymers with potential applications in drug and gene delivery, demonstrating the versatility of 3-Amino-1,1,1-trifluoro compounds in designing multifunctional materials (Cassimjee, Marin, & Berglund, 2012).

Material Chemistry

The incorporation of trifluoromethyl groups into materials has been shown to significantly influence the optical and dielectric properties of fluorinated polyimides. This research has implications for the development of materials with specific optical and electronic characteristics, vital for applications in electronics and optics (Jang et al., 2007).

Environmental Science

In environmental science, the study of the miscibility of fluorinated alcohols with water has shed light on the behavior of trifluoromethyl and methyl groups in aqueous solutions. Understanding these interactions is crucial for assessing the environmental fate and behavior of fluorinated compounds, which are often persistent environmental pollutants (Fioroni, Burger, Mark, & Roccatano, 2003).

Safety and Hazards

properties

IUPAC Name |

3-amino-1,1,1-trifluoro-2-thiophen-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NOS/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCYIZDOSCEUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)

![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)

![4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1529323.png)

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B1529324.png)

![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)